molecular formula C23H20N4O5S B3201074 N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide CAS No. 1019101-05-3

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide

Cat. No.: B3201074
CAS No.: 1019101-05-3
M. Wt: 464.5 g/mol
InChI Key: PTVMVZJLPLKFMI-UHFFFAOYSA-N
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Description

This compound features a benzodioxole-thiazole-pyrazole core linked to a 2,4-dimethoxybenzamide moiety. The benzodioxole group (benzo[d][1,3]dioxol-5-yl) contributes electron-rich aromaticity, while the pyrazole’s 3-methyl substitution enhances steric stability. This structural combination is hypothesized to optimize receptor binding and metabolic stability .

Properties

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5S/c1-13-8-21(25-22(28)16-6-5-15(29-2)10-19(16)30-3)27(26-13)23-24-17(11-33-23)14-4-7-18-20(9-14)32-12-31-18/h4-11H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVMVZJLPLKFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features multiple pharmacologically relevant moieties:

  • Benzo[d][1,3]dioxole : Known for its antioxidant properties.
  • Thiazole : Associated with various biological activities, including antimicrobial and anticancer effects.
  • Pyrazole : Often linked to anti-inflammatory and analgesic activities.
  • Dimethoxybenzamide : Enhances lipophilicity and bioavailability.

Anticancer Properties

Research indicates that compounds with structural similarities to this compound exhibit significant anticancer activities. For instance:

  • Mechanism of Action : The compound may inhibit specific cellular pathways involved in tumor growth and proliferation. Studies have shown that similar thiazole derivatives can disrupt the NF-kB signaling pathway, which is crucial in cancer progression .
CompoundIC50 (μM)Activity
Compound A0.36 ± 0.42NF-kB inhibition
Compound B0.53 ± 0.40NF-kB inhibition

Antimicrobial Activity

The thiazole and dioxole components are known to enhance biological activity through mechanisms such as enzyme inhibition or modulation of signaling pathways. Preliminary studies suggest that this compound exhibits antimicrobial effects against various pathogens .

Anti-inflammatory Effects

Compounds similar to this compound have been reported to possess anti-inflammatory properties. For example, the thiazole ring has been associated with the inhibition of pro-inflammatory cytokines .

Study 1: Antitumor Activity

A study evaluated the antitumor activity of a related thiazole-based compound in vitro against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM, suggesting potent anticancer potential .

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of a structurally similar compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 15 μg/mL against S. aureus, indicating promising antimicrobial activity .

Scientific Research Applications

Structural Characteristics

The compound is characterized by several key structural elements:

  • Thiazole Ring : Known for its role in various biological activities, particularly in drug design.
  • Benzo[d][1,3]dioxole Moiety : Often associated with anticancer properties.
  • Dimethoxybenzamide Group : Contributes to the compound's lipophilicity and potential biological interactions.

These structural features are critical for the compound's interaction with biological targets and its subsequent therapeutic effects.

Anticancer Properties

Research indicates that N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide exhibits significant anticancer activity. The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, which is crucial for cancer therapy.
  • Signal Transduction Modulation : It potentially alters signaling pathways that regulate cell growth and apoptosis.

A study evaluating a series of similar compounds reported that modifications to the benzodioxole moiety significantly enhanced anticancer activity against various tumor cell lines .

Antimicrobial Effects

Preliminary investigations suggest that this compound may also possess antimicrobial properties. Its structure allows it to interact with microbial enzymes or receptors, potentially inhibiting their activity. Further research is needed to quantify these effects and explore its potential as a treatment for infectious diseases.

Case Studies and Research Findings

StudyFindings
Antitumor Evaluation A series of compounds similar to this compound were synthesized and evaluated for their antitumor properties. Results indicated significant inhibition of tumor growth in vitro .
Antimicrobial Activity Initial testing showed that compounds with the benzo[d][1,3]dioxole structure exhibited antimicrobial properties against certain bacterial strains, warranting further investigation into their mechanism of action .

Synthesis and Production Methods

The synthesis of this compound typically involves several steps:

  • Construction of the Thiazole Ring : Cyclization of 2-amino thiazoles with appropriate carboxylic acid derivatives.
  • Introduction of the Benzodioxole Group : Achieved through nucleophilic substitution reactions.
  • Formation of the Dimethoxybenzamide Moiety : Often added via coupling reactions involving activated esters or acid chlorides.

In industrial settings, continuous flow chemistry techniques may be utilized to enhance efficiency and yield during synthesis.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table highlights critical structural differences and similarities:

Compound Name Core Structure Key Substituents/Modifications Biological/Physicochemical Implications
Target Compound Benzodioxole-thiazole-pyrazole 3-methyl pyrazole; 2,4-dimethoxybenzamide Enhanced lipophilicity; potential H-bond donor
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74) Benzodioxole-thiazole Cyclopropanecarboxamide; pyrrolidinyl benzoyl Increased ring strain; altered conformational flexibility
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole 5-Cl thiazole; 2,4-difluorobenzamide Electronegative substituents enhance H-bonding
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-(4-bromophenyl)-1,3-thiazol-5-yl)acetamide (9c) Triazole-thiazole-benzimidazole Bromophenyl thiazole; triazole-benzimidazole Bulky substituents may hinder receptor access
Ethyl 5-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-ylcarbamoyl)-2,4-diaminothiophene-3-carboxylate (18b) Pyrazole-thiophene-benzimidazole Methylthio pyrazole; diamino thiophene Potential redox activity; improved solubility

Pharmacological and Physicochemical Properties

In contrast, halogenated analogues (e.g., 5-Cl in ) rely on electronegativity for polar interactions. Methoxy groups (target compound) increase lipophilicity compared to fluorinated benzamides () .

Hydrogen-Bonding and Crystal Packing :

  • The target compound’s dimethoxybenzamide may form C–H···O interactions, while ’s compound exhibits N–H···N and C–H···F bonds critical for crystal stability and biological activity .

Cyclopropane in Compound 74 introduces rigidity, which may limit binding to flexible active sites .

Computational and Experimental Findings

  • Docking Studies : Compounds with triazole-benzimidazole motifs () show distinct binding poses compared to benzodioxole derivatives, suggesting divergent receptor interactions .
  • Spectroscopic Validation : NMR and IR data for analogues (e.g., 9a-e in ) confirm structural integrity, with shifts correlating to electron-withdrawing/donating substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide

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